2-(1-Methylcyclopentyl)propan-1-ol is a chemical compound classified under the category of alcohols. Its systematic IUPAC name reflects its structure, which includes a propanol backbone with a methylcyclopentyl substituent. The molecular formula for this compound is and its molecular weight is approximately 142.24 g/mol. This compound is often utilized in organic synthesis and can be found in various chemical databases, such as PubChem and Benchchem, which provide additional details regarding its properties and applications .
The synthesis of 2-(1-Methylcyclopentyl)propan-1-ol can be achieved through several methods, with one common approach being the reduction of ketones or aldehydes. A typical synthetic route involves:
The molecular structure of 2-(1-Methylcyclopentyl)propan-1-ol features a propanol backbone with a cyclopentane ring substituted at one end. The structure can be represented using various notations:
CC(C(C1CCCC1C)O)CInChI=1S/C9H18O/c1-8(7-10)9(2)5-3-4-6-9/h8,10HThe compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom in the propanol chain, leading to potential enantiomers (2S and 2R forms).
As an alcohol, 2-(1-Methylcyclopentyl)propan-1-ol can participate in various chemical reactions:
These reactions are significant for creating more complex molecules in pharmaceutical and industrial applications .
The mechanism of action for 2-(1-Methylcyclopentyl)propan-1-ol primarily relates to its role as an alcohol in biochemical pathways. Alcohols generally function as solvents and reactants in organic synthesis. In biological systems, they can influence enzyme activity and cellular signaling pathways through their interactions with lipid membranes and proteins.
For instance, alcohols can modulate membrane fluidity and alter the function of membrane-bound receptors, impacting various physiological processes .
The physical and chemical properties of 2-(1-Methylcyclopentyl)propan-1-ol include:
These properties are crucial for understanding its behavior in different environments and its potential applications.
2-(1-Methylcyclopentyl)propan-1-ol has several scientific applications:
The versatility of this compound makes it valuable across various fields, including medicinal chemistry and materials science .
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7